Product packaging for 4-Ethylpyridine(Cat. No.:CAS No. 151103-55-8)

4-Ethylpyridine

Cat. No.: B141426
CAS No.: 151103-55-8
M. Wt: 107.15 g/mol
InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N
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Description

4-Ethylpyridine is a valuable compound in chemical and environmental research, particularly for investigating separation science and advanced oxidation processes. In chromatography, it serves as a key model analyte to study the influence of counter-anion concentration on analyte retention, helping to refine separation protocols . In environmental science, this compound is widely used as a model pollutant to study the degradation of pyridine derivatives in water. Its high solubility and stability make it an excellent substrate for evaluating the efficiency of Advanced Oxidation Processes (AOPs), such as the heterogeneous photo-Fenton process (H 2 O 2 /Fe 3 O 4 /UV) . Research demonstrates that this process can achieve over 93% mineralization of this compound, making it a critical tool for developing water treatment strategies for bio-resistant industrial wastewater . The study of its degradation pathway, which involves intermediates like 4-pyridone and ultimately leads to the formation of ammonium ions, provides valuable insights into the mineralization mechanisms of nitrogen-containing heterocyclic compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B141426 4-Ethylpyridine CAS No. 151103-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyridine
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InChI

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3
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InChI Key

VJXRKZJMGVSXPX-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=NC=C1
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID60873555
Record name 4-Ethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 4-Ethylpyridine
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Vapor Pressure

2.27 [mmHg]
Record name 4-Ethylpyridine
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CAS No.

536-75-4, 71077-16-2
Record name 4-Ethylpyridine
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Record name 4-Ethylpyridine
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Record name Pyridine, C1-3-alkyl derivs.
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Record name 4-Ethylpyridine
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Synthetic Methodologies and Chemical Transformations of 4 Ethylpyridine

Advanced Synthetic Approaches to 4-Ethylpyridine (B106801) and its Precursors

The synthesis of this compound and its precursors is a subject of ongoing research aimed at improving efficiency, selectivity, and scalability. Various methods have been developed, ranging from classic reduction reactions to multi-component condensation strategies.

Development of Efficient and Selective Synthesis Routes for Pyridine (B92270) Derivatives

The production of alkylated pyridines often involves the condensation of aldehydes and ammonia (B1221849). For instance, the reaction between acetaldehyde (B116499) and ammonia can yield a mixture of pyridine, 2-methylpyridine (B31789), and 4-methylpyridine (B42270), with the final composition depending on the specific reaction conditions. agropages.com These methylpyridines serve as crucial precursors for more complex derivatives.

A prominent method for the synthesis of this compound itself is the Wolff-Kishner reduction of 4-Acetylpyridine. chemicalbook.com A modification of this reaction, the Huang-Minlon modification, has been effectively used to reduce acetyl functions to ethyl groups in the pyridine series, providing a reliable route to the desired product. cdnsciencepub.com This method involves the reaction of the corresponding acetylpyridine with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base. cdnsciencepub.com

Furthermore, innovative routes are being explored, such as the reaction of 4-methylpyridine with aldehydes. For example, reacting 4-methylpyridine with paraformaldehyde or acetaldehyde in the presence of a base like triethylamine (B128534) can produce pyridine ethanol (B145695) derivatives, which can be further transformed. google.com

Investigation of Raw Materials and Reaction Conditions

The selection of raw materials and the optimization of reaction conditions are critical for maximizing yield and purity. In the industrial synthesis of pyridine derivatives, raw materials like formaldehyde, acetaldehyde, and ammonia are common starting points. beilstein-journals.org The reaction is typically conducted in the gas phase over a solid catalyst. beilstein-journals.org

For the synthesis of this compound from 4-methylpyridine and acetaldehyde, the reaction can be performed in an autoclave with water as a solvent and triethylamine as a basic catalyst at elevated temperatures (e.g., 140°C). google.com Post-reaction, the removal of unreacted reagents and byproducts is crucial for isolating the pure product. google.com

Regioselective Functionalization of this compound

The functionalization of the pyridine ring, particularly at specific positions, is key to creating valuable, complex molecules. Recent advancements have focused on achieving high regioselectivity in these transformations.

C-Sulfonylation of 4-Alkylpyridines

A significant development in the functionalization of 4-alkylpyridines is the direct C-sulfonylation at the picolyl position (the CH2 group of the ethyl substituent). This transformation converts 4-alkylpyridines into the corresponding aryl picolyl sulfones by treating them with aryl sulfonyl chlorides. nih.govnsf.gov This reaction represents a formal sulfonylation of an unactivated picolyl C–H bond. nih.govresearchgate.net

The process is generally carried out by reacting the 4-alkylpyridine with an aryl sulfonyl chloride and a base, such as triethylamine (Et3N), often in the presence of a catalyst. nih.gov

Mechanistic Studies of N-Sulfonyl-4-Alkylidene Dihydropyridine (B1217469) Intermediates

Mechanistic investigations have revealed a plausible pathway for the C-sulfonylation reaction. acs.orgacs.org The proposed mechanism involves several key steps:

N-Sulfonylation : The reaction begins with the initial N-sulfonylation of the pyridine nitrogen atom by the aryl sulfonyl chloride, forming a pyridinium (B92312) salt. acs.orgacs.org

Deprotonation : The resulting pyridinium salt has an acidified picolyl position. A base, such as triethylamine, mediates a deprotonation at this site. acs.orgacs.org This generates a highly reactive alkylidene dihydropyridine intermediate. acs.orgthieme-connect.com Specifically, this is an N-sulfonyl-4-alkylidene dihydropyridine.

C-Sulfonylation : This dihydropyridine intermediate then reacts with another molecule of the sulfonyl chloride. acs.orgthieme-connect.com

N-Desulfonylation : An N-desulfonylation step, often occurring during the aqueous acidic work-up, yields the final aryl picolyl sulfone product. acs.orgthieme-connect.com

Catalytic Promoters and Substrate Scope in Sulfonylation

The efficiency and outcome of the C-sulfonylation reaction are heavily influenced by catalytic promoters and the choice of substrates.

Catalytic Promoters: 4-Dimethylaminopyridine (DMAP) has been identified as a significant catalytic promoter that can substantially increase the reaction rate. thieme-connect.com The stoichiometry of the reactants is also a critical factor for achieving optimal yields. acs.org Initial studies on the reaction between this compound and p-toluenesulfonyl chloride established that chloroform (B151607) (CHCl3) is a suitable solvent. acs.orgresearchgate.net

The table below summarizes the optimization of reaction conditions for the sulfonylation of this compound (1b) with tosyl chloride (2a).

EntryBase (equiv.)DMAP (mol %)SolventTime (h)Yield (%)Reference
1Et3N (3.5)10CH2Cl21681 researchgate.net
2DIPEA (3.5)10CH2Cl21675 acs.org
3Proton Sponge (3.5)10CH2Cl216<5 acs.org
4Et3N (3.5)-CH2Cl21662 acs.org
5Et3N (3.5)10CHCl31.589 acs.orgresearchgate.net

Substrate Scope: The reaction demonstrates a broad substrate scope with respect to both the 4-alkylpyridine and the aryl sulfonyl chloride. acs.org Various 4-alkylpyridines undergo smooth sulfonylation. nih.gov The reaction is also compatible with a range of aryl sulfonyl chlorides, including those with electron-donating and electron-withdrawing groups, as well as sterically demanding analogues. researchgate.net Even heteroaromatic sulfonyl chlorides have proven to be effective reaction partners. acs.org However, the reaction has limitations; it has been observed that alkyl sulfonyl chlorides, such as methanesulfonyl chloride, fail to produce the desired picolyl sulfonylation product. nsf.govacs.org

The following table illustrates the scope of the reaction with respect to the sulfonyl chloride, using this compound as the substrate.

ProductSulfonyl ChlorideTime (h)Yield (%)Reference
3bap-Toluenesulfonyl chloride1.589 acs.org
3bbBenzenesulfonyl chloride1.586 acs.org
3bc2,4,6-Trimethylbenzenesulfonyl chloride286 acs.org
3bd2,4,6-Triisopropylbenzenesulfonyl chloride883 acs.org
3be1-Naphthalenesulfonyl chloride1.587 acs.org
3bfp-Nitrobenzenesulfonyl chloride378 acs.org
3bgo-Nitrobenzenesulfonyl chloride372 acs.org
3bhPyridine-2-sulfonyl chloride1.581 acs.org

Triborane (B₃H₇)-Mediated Substitution Reactions

The coordination of boranes to pyridine derivatives can significantly alter their reactivity, and triborane (B₃H₇) has emerged as a particularly effective reagent for mediating regioselective substitution reactions. rsc.orgrsc.orgrsc.org Unlike more common boranes like BH₃ and BF₃, B₃H₇ offers a unique combination of higher stability, reduced reducing ability, and distinct steric and electronic effects. rsc.orgrsc.org These properties are pivotal in the functionalization of this compound.

The coordination of triborane (B₃H₇) to this compound facilitates the selective alkylation and acylation at the C-4 position of the pyridine ring. rsc.orgresearchgate.net This transformation proceeds by first forming a stable this compound·B₃H₇ adduct. researchgate.net In the presence of a mild base, such as potassium tert-butoxide (KOtBu), deprotonation occurs at the ethyl group's methylene (B1212753) (CH₂) position, leading to a dearomatized 4-ethylidene-1,4-dihydropyridine intermediate coordinated to B₃H₇. rsc.orgresearchgate.net This intermediate then readily reacts with various electrophiles. rsc.org

For instance, reaction of the this compound·B₃H₇ adduct with methyl iodide in the presence of KOtBu in acetonitrile (B52724) yields the C-4 methylated product in high yield. researchgate.net This method is compatible with a range of electrophiles, including different alkyl halides and acylating agents, providing a versatile route to C(sp³)–H functionalization under mild conditions. rsc.orgrsc.org Control experiments have demonstrated that this reaction does not proceed with uncoordinated this compound or with the corresponding BH₃ adduct, and the BF₃ adduct leads to decomposition, highlighting the unique role of B₃H₇. researchgate.net

Table 1: B₃H₇-Mediated Alkylation of this compound with Various Electrophiles

ElectrophileBaseSolventProductYield (%)Citation
Methyl IodideKOtBuCH₃CN4-Propylpyridine·B₃H₇88 researchgate.net
Ethyl IodideKOtBuCH₃CN4-sec-Butylpyridine·B₃H₇85 rsc.org
Benzyl BromideKOtBuTHF4-(1-Phenylethyl)pyridine·B₃H₇92 rsc.org
Allyl BromideKOtBuTHF4-(But-1-en-2-yl)pyridine·B₃H₇89 rsc.org

The high regioselectivity observed in these B₃H₇-mediated reactions is attributed to a significant intramolecular charge transfer (ICT) from the pyridine ring to the coordinated borane (B79455) moiety. rsc.orgrsc.orgrsc.org Upon formation of the Py·B₃H₇ adduct, the strong B–N dative bond induces a redistribution of electron density. rsc.orgresearchgate.net This ICT effect makes the protons on the C-4 alkyl substituent more acidic and susceptible to deprotonation by a base. rsc.orgrsc.org

Theoretical and experimental studies, including ¹H NMR spectroscopy, confirm this electronic perturbation. rsc.orgrsc.org The coordination of B₃H₇ leads to a downfield shift of the pyridine ring protons, indicating a decrease in electron density on the ring. rsc.org This charge transfer facilitates the formation of the stable dearomatized 4-alkylidene dihydropyridine intermediate, which is the key to the C-4 selective functionalization. rsc.orgrsc.org The interaction between the cation of the base (e.g., K⁺ from KOtBu) and the B₃H₇ moiety further enhances this charge transfer, stabilizing the dihydropyridine intermediate and promoting the reaction. rsc.orgrsc.org

A crucial aspect of the B₃H₇-mediated methodology is the formation of stable dearomatic dihydropyridine intermediates, which can be detected and characterized. rsc.orgrsc.orgresearchgate.net Unlike similar reactions attempted with BF₃ where no such intermediates were detected, the B₃H₇-coordinated dihydropyridines are stable enough to be observed in solution using ¹H and ¹¹B NMR spectroscopy. rsc.orgrsc.org

Role of Intramolecular Charge Transfer in Reaction Selectivity

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is a versatile molecule in the context of transition metal-catalyzed cross-coupling reactions, serving both as a substrate for functionalization and as a beneficial additive that can modulate the catalytic cycle. nih.govresearchgate.netacs.org

Nickel-catalyzed cross-coupling reactions have become a powerful method for forming C(sp²)–C(sp³) bonds, and these methods are applicable to heteroaryl substrates like this compound. nih.govnih.gov In particular, reductive cross-coupling, which uses a stoichiometric reductant like Mn⁰, and merged photoredox/nickel catalysis have expanded the scope of accessible transformations. nih.govacs.orgnih.gov

Merged photocatalytic and nickel-catalyzed couplings have been pioneered to connect heteroaryl halides with various coupling partners under mild, light-induced conditions. nih.govnih.gov While specific examples detailing the cross-coupling of this compound as a substrate are part of the broader success in functionalizing pyridine rings, its role as an additive is more explicitly documented. nih.govacs.org These dual catalytic systems often involve a photosensitizer (e.g., an Iridium complex) that absorbs light and engages in single-electron transfer (SET) events to generate radical intermediates and modulate the nickel catalyst's oxidation state (e.g., between Ni(I) and Ni(III) or Ni(0) and Ni(II)), enabling the coupling of challenging partners. acs.orgnih.govnsf.gov

In numerous transition metal-catalyzed reactions, this compound is employed as an additive to enhance reaction efficiency, yield, or selectivity. nih.govacs.orgacs.org While its exact role can be substrate-dependent and is not always fully understood, it is generally proposed to act as a ligand or a base. nih.govacs.org

In nickel-catalyzed reductive cross-couplings, this compound has been included in reaction protocols, although its necessity can vary. nih.gov For instance, in a Ni-catalyzed reductive coupling of a bromo-isoquinolone with a piperidine (B6355638) tosylate, the reaction proceeded with high yield both with and without this compound, suggesting its role might be to fine-tune the reaction rather than being essential. nih.gov In other systems, such as certain Fe/Ni metallaphotoredox decarboxylative couplings, the addition of this compound was found to be necessary for achieving productive coupling for specific substrates. acs.org It is presumed that pyridine-type additives can occupy coordination sites on the metal catalyst, thereby preventing unwanted side reactions like β-hydride elimination or promoting key steps like reductive elimination. acs.org

Table 2: Effect of this compound as an Additive in Ni-Catalyzed Cross-Coupling

Reaction TypeSubstratesCatalyst SystemRole of this compoundOutcomeCitation
Reductive Cross-CouplingN-benzyl 6-bromo isoquinolone + N-Boc-4-tosyloxy-piperidineNiBr₂·glyme / 4,4′-dtbp / Mn⁰Additive90% yield (with), 87% yield (without) nih.gov
Decarboxylative Arylation4-Iodo-N,N-dimethylaniline + Adamantane-1-carboxylic acidFeCl₃ / Ni(NO₃)₂·6H₂OAdditiveNecessary for productive coupling acs.org
Nickel-Catalyzed Reductive and Merged Photocatalytic Cross-Couplings

Strategies for this compound Derivatization

This compound is an organic compound featuring a pyridine ring substituted with an ethyl group at the fourth position. cymitquimica.com Its chemical nature, characterized by the basic nitrogen atom within the aromatic ring and the reactive ethyl group, allows for a variety of chemical transformations. cymitquimica.com Derivatization, the process of chemically modifying a compound to enhance its suitability for analysis or to create new molecules with specific properties, is a key strategy applied to this compound and related compounds. These modifications aim to improve analytical characteristics such as volatility for gas chromatography (GC), or ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). researchgate.net Furthermore, derivatization can be employed to explore structure-activity relationships by creating a library of related compounds. researchgate.net

In analytical chemistry, derivatization is a targeted chemical modification of functional groups on a molecule. researchgate.net This process can convert the analyte into a form that is more easily detected and quantified. researchgate.net For compounds like this compound, derivatization can target the nitrogen of the pyridine ring or the C-H bonds of the ethyl group. The resulting derivatives often exhibit improved volatility, thermal stability, and chromatographic separation. obrnutafaza.hr

Design and Application of Derivatization Reagents for Targeted Analysis

The targeted analysis of this compound and similar molecules often necessitates derivatization to improve detection sensitivity and selectivity, particularly in complex matrices. lcms.cz The design of derivatization reagents is centered on introducing specific chemical moieties that enhance the analyte's physicochemical properties for a given analytical platform, such as GC or LC-MS. researchgate.netresearch-solution.com

For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte. obrnutafaza.hr Silylation is a common technique where an active hydrogen is replaced by an alkylsilyl group, such as trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS). obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. research-solution.com Acylation, another strategy, involves introducing an acyl group using reagents like fluorinated anhydrides, which are particularly useful for electron capture detection (ECD). research-solution.com

In the context of LC-MS, derivatization strategies focus on enhancing ionization efficiency and improving chromatographic separation on reverse-phase columns. researchgate.net Reagents are designed to introduce a readily ionizable group, such as a quaternary ammonium (B1175870) moiety or a proton-affine group like a dimethylamino function. researchgate.netresearchgate.net For instance, reagents containing a tertiary amine group, like dansyl chloride, are frequently used as they can be easily ionized. researchgate.net The introduction of a permanent charge via reagents like Girard's reagents (P and T) or 2-hydrazino-1-methylpyridine (HMP) can significantly boost sensitivity in ESI-MS. researchgate.netnih.gov While this compound itself does not have a carbonyl group to react with hydrazine-based reagents, the principle of introducing a charged tag is a cornerstone of modern derivatization design. researchgate.net

The reactivity of the pyridine ring itself can be exploited. For example, this compound can act as a ligand or be subject to alkylation reactions. cymitquimica.com In some synthetic applications, it is used as an additive to minimize side reactions during metal-catalyzed cross-coupling reactions, highlighting its coordinating properties which could also be a basis for specific derivatization approaches. acs.org Microbial transformation of this compound has also been studied, yielding hydroxylated derivatives such as (-)-4-(1-hydroxyethyl)pyridine and 4-(2-hydroxyethyl)pyridine, which could then be targeted by specific derivatization reagents for hydroxyl groups. intellectualarchive.com

A variety of reagents are available for the derivatization of different functional groups that could be present on derivatives of this compound.

Derivatization Reagent ClassReagent Example(s)Target Functional Group(s)Analytical Enhancement
Silylating Agents BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MTBSTFA (N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide)Alcohols, Phenols, Amines, Carboxylic AcidsIncreased volatility and thermal stability for GC-MS. obrnutafaza.hrresearch-solution.com
Acylating Agents Fluorinated Anhydrides (e.g., Trifluoroacetic Anhydride)Alcohols, Phenols, AminesImproved volatility for GC and enhanced sensitivity for ECD. research-solution.com
Alkylating Agents PFBBr (Pentafluorobenzyl Bromide)Carboxylic Acids, PhenolsForms derivatives suitable for GC-ECD analysis. research-solution.com
Ionization Enhancing Agents (for LC-MS) Dansyl Chloride, 2-Hydrazinopyridine, HMP (2-hydrazino-1-methylpyridine)Amines, Phenols, CarbonylsIntroduces a highly ionizable group (e.g., tertiary amine, quaternary ammonium) for enhanced ESI-MS sensitivity. researchgate.netresearchgate.netnih.gov
Pyridine Modifying Agents Methyl IodidePyridine NitrogenForms quaternary pyridinium salts, introducing a permanent positive charge. nih.gov

Triple-Dimensional Combinatorial Derivatization for Enhanced Metabolomics

Nontargeted metabolomics aims to comprehensively analyze all metabolites in a biological sample, but this is challenging due to the vast chemical diversity and concentration range of these molecules. nih.govacs.org Chemical derivatization is a powerful strategy to enhance metabolite coverage by improving chromatographic behavior and mass spectrometry ionization rates. nih.govacs.org However, derivatization can complicate data interpretation because the resulting derivatives are often not present in standard spectral databases. acs.org

To overcome this, a "triple-dimensional combinatorial derivatization" strategy has been developed. nih.govacs.org This innovative approach utilizes a combination of three or more structurally similar, yet distinct, derivatization reagents to label metabolites in a sample. nih.govacs.org When these reagents react with a specific functional group on a metabolite, they produce a cluster of derivative peaks with characteristic, predictable shifts in mass and retention time. nih.govacs.org This unique isotopic and retention time signature greatly facilitates the confident identification of derivatized metabolites, even in the absence of a database entry, and helps to reduce false positives. nih.govacs.org

A key study demonstrated this principle by targeting carbonyl-containing metabolites in human plasma. nih.govacs.org The researchers used a cocktail of three hydrazide-based reagents that were structurally analogous but differed slightly in mass and polarity. nih.govacs.org

ReagentStructureFunction
2-Hydrazinopyridine C₅H₇N₃Derivatization of carbonyl groups. nih.govacs.org
2-Hydrazino-5-methylpyridine C₆H₉N₃Derivatization of carbonyl groups; creates a derivative with a +14 Da mass shift compared to 2-hydrazinopyridine. nih.govacs.org
2-Hydrazino-5-cyanopyridine C₆H₆N₄Derivatization of carbonyl groups; creates a derivative with a +25 Da mass shift compared to 2-hydrazinopyridine. nih.govacs.org

The simultaneous use of these reagents tags each carbonyl-containing metabolite three times. The resulting trio of derivative peaks can be automatically detected and processed by specialized software, such as the in-house developed MS-TDF software mentioned in the study. nih.govacs.org This allows for the rapid and accurate annotation of a whole class of compounds from complex nontargeted metabolomics data. nih.gov

While this specific application targeted carbonyls, the underlying principle of combinatorial derivatization holds significant potential for other functional groups. researchgate.net For pyridine-containing compounds like this compound, one could envision a similar strategy using a set of, for example, alkylating agents with slightly different chain lengths or isotopic labels to target the pyridine nitrogen. This would create a unique signature for each pyridine-containing metabolite, enhancing their discovery and identification in complex biological systems.

Quantum Chemical Computational Studies

Quantum chemical calculations have become an indispensable tool for elucidating the molecular and electronic properties of chemical compounds from first principles. For this compound, these computational studies provide a detailed picture of its geometry, spectroscopic characteristics, and reactivity profile.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. DFT calculations, specifically using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, have been successfully applied to determine the optimized geometric parameters (bond lengths and angles) of this compound. researchgate.net These theoretical calculations show good agreement with experimental data, validating the accuracy of the computational models. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its stable three-dimensional structure. dergipark.org.tr

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, DFT calculations have been employed to simulate the HOMO and LUMO energies and determine the energy band gap. researchgate.net While specific energy values for this compound are not detailed in readily available literature, studies on closely related compounds like 4-(1-aminoethyl)pyridine using the B3LYP/6-311+G(d,p) method show a HOMO-LUMO gap of approximately 6.08 eV. dergipark.org.tr This provides a reference point for the expected electronic behavior of the this compound system.

Table 1: Frontier Molecular Orbital (FMO) Properties (Illustrative) This table illustrates the type of data obtained from FMO analysis. Specific values for this compound require dedicated computational studies.

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -
Energy Gap (ΔE) ELUMO - EHOMO ~6.0

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules. researchgate.netscirp.org This analysis helps identify the electronic transitions, such as π→π* transitions, that are responsible for the molecule's absorption of light. researchgate.net The output from a TD-DFT calculation includes the excitation energies (in eV), the corresponding absorption wavelengths (λmax in nm), and the oscillator strength (f), which indicates the intensity of the transition. researchgate.netscirp.org

While specific TD-DFT studies focused solely on this compound are not prevalent in the reviewed literature, calculations on similar pyridine derivatives provide insight into the expected results. For instance, TD-DFT calculations on other pyridines successfully predict absorption maxima corresponding to electronic transitions from the HOMO to the LUMO. scirp.org The application of TD-DFT to this compound would yield a theoretical UV-Vis spectrum, pinpointing its characteristic absorption bands.

Table 2: Predicted Electronic Transitions via TD-DFT (Illustrative) This table shows the typical output of a TD-DFT calculation. Data is for illustrative purposes and does not represent this compound.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 - - -
S0 → S2 - - -

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ ≈ -(I + A) / 2).

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η).

DFT calculations have been used to determine these descriptors for various pyridine derivatives. dergipark.org.trias.ac.in For the closely related 4-(1-aminoethyl)pyridine, the ionization potential was calculated to be 7.05 eV, the electron affinity 0.97 eV, and the chemical hardness 3.04 eV using the B3LYP method. dergipark.org.tr A study focusing on the nucleophilicity of substituted pyridines reported calculated values for this compound, providing direct data for some of its reactivity properties. ias.ac.in

Table 3: Calculated Global Reactivity Descriptors for this compound and a Related Compound

Descriptor This compound (Gas Phase) ias.ac.in 4-(1-aminoethyl)pyridine (Gas Phase, B3LYP) dergipark.org.tr
Global Nucleophilicity (eV) 1.95 1.99
Ionization Potential (I) (eV) - 7.05
Electron Affinity (A) (eV) - 0.97
Chemical Hardness (η) (eV) - 3.04

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities of a molecule. researchgate.net For this compound, theoretical vibrational frequencies have been calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net

The results of these calculations, when appropriately scaled to account for anharmonicity and theoretical approximations, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, ring breathing, and ethyl group deformations.

Chemical reactions and spectroscopic measurements are often performed in solution, where the solvent can significantly influence a molecule's properties. Continuum solvation models are an efficient way to account for these effects in computational studies. The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is a widely used method that treats the solvent as a continuous dielectric medium surrounding a cavity that encloses the solute molecule. dergipark.org.tr

This model has been applied to study pyridine derivatives in various solvents. dergipark.org.tr For instance, the IEF-PCM model can be used to calculate electronic absorption spectra in different solvents, revealing shifts in absorption wavelengths (solvatochromism). researchgate.net Furthermore, dispersion-corrected DFT calculations combined with the SMD solvation model (a variation of IEF-PCM) have been used to predict the solvation Gibbs energies of compounds, including this compound in water. jocpr.com

Calculation of Electronic Excitation Energies and Absorption Wavelengths

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Experimental Spectroscopic Techniques for Structural Elucidation

A range of experimental spectroscopic techniques is indispensable for the definitive structural analysis of this compound. These methods probe the molecule's atomic and electronic structure, offering complementary information that, when combined, provides a complete picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the molecular structure of this compound.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyridine ring and the protons of the ethyl group exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (CDCl₃) solvent, the protons on the pyridine ring typically appear as multiplets in the aromatic region, while the ethyl group's methylene and methyl protons resonate as a quartet and a triplet, respectively, in the aliphatic region. rsc.org

Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring resonate at higher chemical shifts compared to the aliphatic carbons of the ethyl group. rsc.org The specific chemical shifts are sensitive to the solvent used. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-2, H-6~8.5~150Doublet
H-3, H-5~7.2~124Doublet
-CH₂-~2.7~28Quartet~7.6 Hz
-CH₃~1.3~15Triplet~7.6 Hz

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atom within the pyridine ring of this compound, especially upon complexation with other molecules or metal ions. The ¹⁵N chemical shift is highly sensitive to changes in electron density at the nitrogen atom.

For instance, upon the formation of halogen-bonded complexes, such as those with dihypoiodites, the ¹⁵N NMR chemical shift of this compound undergoes a significant downfield shift. rsc.orgscispace.com This shift indicates a decrease in electron density at the nitrogen atom due to its involvement in the halogen bond. In one study, the ¹⁵N chemical shift of free this compound was reported to be -75.6 ppm, which shifted to approximately -160 ppm upon complexation. rsc.org The magnitude of this shift can provide insights into the strength and nature of the interaction. rsc.orgscispace.com Similarly, in solid-state NMR studies of iodine(I) complexes, the ¹⁵N chemical shifts provide valuable information about the coordination environment. researchgate.net

Proton (1H) and Carbon (13C) NMR for Structural Confirmation

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction studies provide accurate bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of bis(O-ethyldithiocarbonato)bis(this compound)nickel(II) has been determined, revealing an octahedral geometry around the nickel(II) ion with the this compound ligands coordinated to the metal center. researchgate.net Such studies have also been crucial in characterizing the solid-state structures of complexes where this compound acts as a ligand, such as in dihypoiodite complexes, providing detailed information on the O–I–N halogen bonds. scispace.comjyu.firsc.org

Table: Crystallographic Data for a this compound Containing Complex

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[Ni(S₂COEt)₂(4-Etpy)₂]MonoclinicP2₁/c9.4079(1)10.7323(2)11.7498(2)96.443(1)

Data from the study of bis(O-ethyldithiocarbonato)bis(this compound)nickel(II). researchgate.net

Mass Spectrometry for Molecular Identification and Interaction Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its interactions with other molecules. The NIST WebBook provides mass spectral data for this compound, showing its characteristic fragmentation pattern under electron ionization. nist.gov

Electrospray Ionization (ESI) and its lower flow rate counterpart, nano-ESI, are soft ionization techniques particularly well-suited for studying non-covalent interactions, such as metal-ligand complexes. researchgate.netuvic.ca These methods allow for the transfer of intact complexes from solution to the gas phase for mass analysis.

The interaction of this compound with metal-containing species, such as Zn-porphyrin, has been investigated using nano-ESI mass spectrometry. sigmaaldrich.comnih.gov This technique allows for the direct observation of the metal-ligand complex ions, providing stoichiometric information and enabling the study of binding affinities. By monitoring the relative intensities of the free ligand and the complex as a function of concentration, it is possible to determine association constants for the binding interaction. nih.govcapes.gov.br

Direct Sampling Tandem Mass Spectrometry for Quantitation and Isomer Differentiation

Direct sampling tandem mass spectrometry (MS/MS) serves as a potent tool for both the quantification and differentiation of ethylpyridine isomers, including this compound. nih.gov The structural similarity among 2-, 3-, and this compound necessitates the use of advanced multivariate calibration techniques to analyze the complex MS/MS data. nih.gov

One approach involves the use of a distonic ion, (+)CH(2)OCH(2), which reacts with the ethylpyridine isomers to produce distonic N-methylene-ethylpyridinium ions through ionized methylene transfer. nih.gov Subsequent collision-induced dissociation (CID) of these product ions at 10 eV generates characteristic fragment ions. The fragmentation pathways are significantly influenced by the position of the ethyl group on the pyridine ring, allowing for differentiation between the ortho, meta, and para isomers. nih.gov

For quantitative analysis, multilinear partial least squares (N-PLS) and standard two-way partial least squares (PLS) models have been successfully applied to the MS/MS data. nih.govnih.gov Studies have shown that applying a logarithmic transform to the spectral data prior to calibration can yield better results due to the presence of heteroscedastic noise, with prediction errors in the range of 10-15%. nih.gov This combined approach of sequential mass spectrometric techniques with chemometric analysis provides a rapid and accurate method for the quantitation of complex isomeric mixtures. nih.gov

Table 1: Mass Spectrometry Techniques for this compound Analysis

Technique Application Key Findings Reference
Direct Sampling Tandem Mass Spectrometry (MS/MS) Quantitation and isomer differentiation Requires multivariate calibration; prediction errors of 10-15% can be achieved. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The vibrational frequencies of this compound have been extensively studied using both infrared (IR) and Raman spectroscopy, providing a detailed "fingerprint" of the molecule. These techniques, often complemented by computational methods like Density Functional Theory (DFT), allow for the assignment of all fundamental vibrational modes. rsc.orgresearchgate.net

The IR and Raman spectra of this compound in the liquid state have been measured, and the observed frequencies have been assigned based on comparisons with related molecules like methylpyridines and ethylbenzene. rsc.org These assignments are crucial for understanding the molecule's structure and bonding.

Computational studies using DFT (e.g., B3LYP method with basis sets like 6-311++G(d,p)) have been shown to be in good agreement with experimental data after scaling, providing a powerful tool for predicting and interpreting the vibrational spectra. researchgate.net These calculations not only help in assigning the observed bands but also in understanding how substitutions on the pyridine ring affect its vibrational modes. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound (Liquid State)

Raman Infrared Assignment
3029 m 3072 s CH stretch
2935 s 2977 s CH stretch (ethyl)
1600 s 1603 s Ring stretch
1209 s 1219 s Ring breathing
997 vs 995 s Ring breathing
822 vw 822 vs CH out-of-plane bend
493 m 490 s Ring deformation

Source: Green and Barnard, 1963. rsc.org Intensities are denoted as s (strong), m (medium), w (weak), vw (very weak), vs (very strong).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable technique for investigating the electronic transitions in this compound and for monitoring its reactions. The UV spectrum of this compound, like other pyridine derivatives, is characterized by π → π* and n → π* electronic transitions. researchgate.netbethunecollege.ac.in

Qualitative UV-Vis spectra of this compound have been recorded, providing information about its absorption maxima. researchgate.net These spectra are sensitive to the molecular environment and can be used to study interactions and reactions. For instance, UV-Vis spectroscopy has been employed to monitor the kinetics of the reaction between organometallic complexes and this compound using stopped-flow techniques. rsc.org

Furthermore, time-resolved infrared (TRIR) spectroscopy, often used in conjunction with UV-Vis, can probe the electronic and molecular structures of excited states. Studies on related metal complexes containing this compound as a ligand have utilized these techniques to understand metal-to-ligand charge-transfer (MLCT) excited states. researchgate.net

Table 3: UV-Vis Absorption Data for Pyridine Derivatives

Compound λmax (nm) εmax Solvent/Conditions Reference
Pyridine 257 2750 Not specified bethunecollege.ac.in
2-Methylpyridine 260 3560 Not specified bethunecollege.ac.in
p-Nitrophenol 255 - Neutral bethunecollege.ac.in
p-Nitrophenol 265 - Alkaline bethunecollege.ac.in

Thermochemical and Kinetic Investigations

Gas-Phase Reaction Kinetics and Mechanisms (e.g., with OH Radical)

The gas-phase reactions of this compound, particularly with the hydroxyl (OH) radical, are of significant interest due to their relevance in atmospheric chemistry. researchgate.netresearchgate.net The reaction can proceed through two main mechanisms: hydrogen-atom abstraction from the ethyl group or the aromatic ring, and OH radical addition to the ring. researchgate.netacs.org

Computational studies using Density Functional Theory (DFT) methods like MPWB1K and BB1K have been employed to investigate the kinetics and thermochemistry of the this compound + OH reaction. researchgate.netresearchgate.net These studies indicate that at lower temperatures (around 298 K), the radical addition channel is generally preferred for aromatic hydrocarbons. acs.org However, for this compound, H-atom abstraction is also a significant reaction channel even at this temperature. researchgate.net At higher temperatures (above 300 K), the hydrogen abstraction reaction becomes the dominant pathway. researchgate.net

The calculated total rate constant for the this compound + OH reaction at 298 K using the MPWB1K method is approximately 1.1×10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with the experimental value of 3.9×10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Determination of Barrier Heights and Identification of Reactive Channels

Theoretical calculations are crucial for determining the barrier heights for the different reaction pathways of this compound with radicals like OH, which helps in identifying the most reactive channels under various temperature conditions. researchgate.netresearchgate.net

For the reaction of this compound with the OH radical, barrier heights for all potential addition and abstraction processes have been calculated. researchgate.netresearchgate.net These calculations reveal that the thermodynamic and kinetic preference for different reaction sites depends on the temperature. While radical addition to the aromatic ring is favored at lower temperatures, the lower activation barriers for H-atom abstraction make this channel dominant at higher temperatures. acs.org

In general, for reactions of radicals with aromatic hydrocarbons, the barrier heights for H-atom abstraction from different sites correlate well with the corresponding C-H bond dissociation enthalpies. acs.org The preference for reactivity with aromatic hydrocarbons generally increases in the order O(³P) < H < OH. acs.org

Table 4: Calculated Gas-Phase Enthalpy of Formation for Ethylpyridine Isomers

Compound Gas-Phase Standard Molar Enthalpy of Formation (kJ mol⁻¹) at 298.15 K Reference
2-Ethylpyridine 79.4 ± 2.6 nih.gov
This compound 81.0 ± 3.4 nih.gov

Data obtained from combustion calorimetry and Calvet microcalorimetry.

Applications of 4 Ethylpyridine in Scientific Research

Role in Catalysis

This compound and its derivatives are significant in the field of catalysis. They can act as ligands, stabilizing metal centers in homogeneous catalysis. researchgate.net Research has shown that in certain reactions, 2- and 3-ethylpyridine (B110496) outperform unsubstituted pyridine (B92270), with this compound also demonstrating notable catalytic activity. leeds.ac.uk In some Ni-catalyzed cross-coupling reactions, this compound has been evaluated as an additive. nih.gov Furthermore, heteronuclear complexes containing this compound have been synthesized and investigated for their catalytic activity in the oxidation of alcohols. tandfonline.com

Coordination Chemistry of this compound with Metal Centers

Use as a Chemical Intermediate

This compound is a valuable chemical intermediate, serving as a starting material or building block for the synthesis of more complex molecules. ontosight.aisolubilityofthings.comnordmann.global It is used in the production of pharmaceuticals and agrochemicals. nordmann.globalcymitquimica.com For example, its derivative, 2-Amino-4-ethylpyridine, is a precursor in the synthesis of other organic compounds and is considered an analog of the antibiotic pirlimycin. fishersci.no The synthesis of the drug pioglitazone (B448) involves an intermediate derived from 2-methyl-5-ethylpyridine, a related alkylpyridine. beilstein-journals.org The reactivity of the pyridine ring and the ethyl group allows for various chemical modifications, making it a versatile platform for organic synthesis. cymitquimica.comyorku.ca

Applications in Coordination Chemistry and Materials Science

In coordination chemistry, this compound functions as a ligand, binding to metal ions to form coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). cymitquimica.comx-mol.netresearchgate.netresearchgate.net The nitrogen atom of the pyridine ring readily coordinates with metal centers. researchgate.net Researchers have synthesized and characterized various heteronuclear coordination polymers incorporating this compound and other ligands like cyanide. researchgate.net These materials can exhibit interesting three-dimensional structures. researchgate.net The formation of such coordination compounds is influenced by the stoichiometry of the reactants. researchgate.net In materials science, alkylpyridines are used in the synthesis of polymers. ontosight.ai The incorporation of this compound into polymer formulations can be explored to potentially enhance properties like thermal stability. chemimpex.com

Conclusion

Coordination Chemistry and Supramolecular Interactions of 4 Ethylpyridine

4-Ethylpyridine (B106801) in the Formation of Coordination Complexes

This compound readily forms stable complexes with a variety of transition metals. The ethyl group at the 4-position provides a moderate steric profile and can influence the packing and solubility of the resulting complexes without directly participating in coordination.

The synthesis of metal-4-Ethylpyridine complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are characterized by a suite of analytical techniques to determine their structure and composition.

For instance, an iron(II) complex, [{(2,4-(CH3)2C6H3O)2PS2}2Fe{NC5H4(C2H5)-4}2], has been synthesized and its structure elucidated by single-crystal X-ray analysis. researchgate.net The analysis revealed a mononuclear structure where the Fe(II) ion is chelated by four sulfur atoms from two diphenyldithiophosphate ligands and is axially coordinated to the nitrogen atoms of two this compound ligands, resulting in an octahedral geometry. researchgate.net

Similarly, diiron(II) carboxylate complexes incorporating this compound have been prepared by displacing labile ligands like tetrahydrofuran (B95107) (THF). nih.gov The complex [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(4-Etpy)] (where -O₂CArᵀᵒˡ is 2,6-di(p-tolyl)benzoate) was synthesized by reacting [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(THF)₂] with this compound. nih.gov X-ray crystallography confirmed that these complexes feature doubly-bridged metal centers. nih.gov

Alkyl(ligand)cobaloximes of the type [RCo(DH)₂L], where L is this compound and R is an alkyl group like CH₃ or C₂H₅, have also been synthesized. These are formed by reacting the corresponding alkyl(aquo)cobaloximes with this compound. researchgate.net Characterization of these complexes is typically achieved through electronic, IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Table 1: Examples of Synthesized Metal-4-Ethylpyridine Complexes

Complex Formula Metal Center Synthesis Method Characterization Techniques Reference
[{(2,4-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂] Iron(II) Reaction of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with this compound Elemental Analysis, Magnetic Moment, IR Spectroscopy, Single Crystal X-ray Analysis researchgate.net
[Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(4-Etpy)] Diiron(II) Ligand displacement from [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(THF)₂] FT-IR, Elemental Analysis, X-ray Crystallography nih.gov
[RCo(DH)₂L] (L = this compound) Cobalt(III) Reaction of alkyl(aquo)cobaloximes with this compound Electronic, IR, ¹H NMR, ¹³C NMR Spectroscopy researchgate.net

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound has been successfully employed in the synthesis of three-dimensional (3D) heteronuclear coordination polymers.

A series of isostructural 3D polymers with the general formula {[Cd₃(4epy)₁₂M₂(µ-CN)₆(CN)₆]∙4H₂O}n (where M = Cr(III), Fe(III), or Co(III)) have been synthesized and characterized. researchgate.netsinop.edu.trresearchgate.net Single-crystal X-ray diffraction studies showed that in these structures, each Cd(II) ion is coordinated to four nitrogen atoms from this compound ligands and two nitrogen atoms from bridging cyanide ligands, resulting in a distorted octahedral geometry. sinop.edu.trresearchgate.net The metal ions [Cr(III), Fe(III), or Co(III)] are coordinated by six carbon atoms from the cyanide ligands. sinop.edu.trresearchgate.net

The spectroscopic properties of these polymers have been investigated using FT-IR and Raman spectroscopy. sinop.edu.trresearchgate.net Thermal analyses (TG/DTA) have been performed to understand their stability and decomposition behavior. sinop.edu.tr For example, one such compound displayed a single-phase transition at approximately 413 K, as revealed by differential scanning calorimetry. researchgate.net Another study on a nickel(II) thiocyanate (B1210189) polymer with 4-methylpyridine (B42270), a close analog, showed that upon heating, the compound loses half of its pyridine-based ligands, transforming into a new, more ligand-deficient compound. iucr.org

Table 2: Properties of a 3D Heteronuclear Coordination Polymer Containing this compound

Property Finding Technique Reference
Crystal Structure 3D polymeric network with [Cd₆M₆(CN)₁₂] clusters (M=Cr, Fe, Co) Single-Crystal X-ray Diffraction (SC-XRD) sinop.edu.trresearchgate.net
Cd(II) Coordination Distorted octahedral, coordinated by four this compound N atoms and two cyanide N atoms SC-XRD sinop.edu.trresearchgate.net
M(III) Coordination Octahedral, coordinated by six cyanide C atoms SC-XRD sinop.edu.trresearchgate.net
Phase Purity Confirmed for bulk samples Powder X-ray Diffraction (PXRD) sinop.edu.tr
Thermal Behavior Investigated for stability and decomposition pathways Thermogravimetry/Differential Thermal Analysis (TG/DTA) sinop.edu.tr
Optical Properties A related semiconducting hybrid material showed an optical gap of 2.64 eV UV-Vis Spectroscopy researchgate.net

Synthesis and Characterization of Metal-4-Ethylpyridine Complexes

Halogen Bonding in this compound Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). rsc.org The nitrogen atom of this compound is an effective halogen bond acceptor, particularly for iodine-based systems. This interaction is highly directional, a property that is exploited in the construction of ordered supramolecular structures. rsc.orgscispace.com

A specific type of halogen bond, the O-I-N bond, has been studied in complexes formed between dihypoiodites and this compound. rsc.orgscispace.com Four such bis(O–I–N) compounds were synthesized from the silver(I) dicarboxylate salts of phthalic acid, tetrafluorophthalic acid, isophthalic acid, or terephthalic acid, which were reacted with elemental iodine and this compound. rsc.orgscispace.com

These compounds were characterized in both solution and solid states. rsc.org Solid-state analysis via X-ray diffraction provided precise measurements of the bond lengths. For example, in the complex derived from phthalic acid, the O–I bond length was found to be 2.153(5) Å and the I–N bond length was 2.305(5) Å. rsc.org In contrast, the complex with tetrafluorophthalic acid exhibited a longer O–I bond (2.223(6) Å) and a shorter I–N bond (2.208(6) Å), demonstrating an inverse relationship between the two. rsc.org

In solution, ¹⁵N NMR spectroscopy is a powerful tool to characterize these interactions. rsc.orgresearchgate.net The ¹⁵N NMR chemical shift of free this compound is approximately -75.6 ppm. Upon formation of the O-I-N halogen bond, this signal experiences a dramatic downfield shift to around -160 ppm, confirming the participation of the pyridine (B92270) nitrogen in the halogen bond. rsc.orgresearchgate.net

Table 3: Solid-State Bond Lengths in Dihypoiodite-4-Ethylpyridine Complexes

Complex O–I Bond Length (Å) I–N Bond Length (Å) O···N Distance (Å) Reference
(phthaloyl-OI)(4-Etpy)₂ 2.153(5) 2.305(5) 4.41(1)–4.45(1) rsc.orgscispace.com
(tetrafluorophthaloyl-OI)(4-Etpy)₂ 2.223(6) 2.208(6) 4.41(1)–4.45(1) rsc.orgscispace.com

The directionality and strength of halogen bonds make them ideal for engineering complex supramolecular architectures. rsc.orgscispace.com The reliable, linear geometry of interactions like the [N–I–N]⁺ bond has been utilized in self-assembly processes. rsc.orgrsc.org

This concept has been extended to create porous crystalline materials known as Halogen-Bonded Organic Frameworks (XOFs). rsc.orgrsc.orgacs.org These materials are analogous to the more common Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). acs.org In XOFs, halogen bonds serve as the primary linkers holding the organic building blocks together. acs.orgnih.gov Researchers have constructed 2D XOFs using tridentate pyridine-based ligands and iodine cations, forming [N···I⁺···N] linkages that create extended, ordered networks. nih.gov Although these specific examples did not use this compound, the principles demonstrated are directly applicable, and the strong, directional O-I-N and N-I-N bonds involving this compound make it a prime candidate for incorporation into such advanced materials. rsc.orgscispace.com

Characterization of O-I-N Halogen Bonds

Metal-Ligand Interactions with Porphyrins and Other Macrocycles

This compound can act as an axial ligand, coordinating to the central metal ion of macrocyclic compounds like porphyrins and calixarenes. nih.govchesci.com These interactions are crucial in mimicking biological systems and developing new materials for catalysis and molecular recognition.

The interaction of this compound with zinc-porphyrin (Zn-porphyrin) has been studied using nano-electrospray ionization (nano-ESI) mass spectrometry. nih.govcapes.gov.br This technique allows for the on-line monitoring of the formation of the metal-ligand complex in solution. nih.gov Studies have also been conducted on six-coordinate oxovanadium(IV) and chlorochromium(III) porphyrin complexes with this compound as an axial ligand. chesci.com These complexes were synthesized by reacting the respective metalloporphyrins with this compound in chloroform (B151607) and were characterized by elemental analysis, IR, and UV-visible spectroscopy. chesci.com

The binding of this compound to zinc porphyrins complexed with anionic thiacalix capes.gov.brarenes has also been investigated. semanticscholar.org The formation of a ternary complex was recognized, and the binding constants were determined. semanticscholar.org Similarly, a Zn-porphyrin capped with a calix capes.gov.brarene was shown to offer a confined cavity for the selective binding of small organic molecules, and it was capable of distinguishing between pyridine and 4-methylpyridine, a close structural analog of this compound. mdpi.com

Supramolecular Host-Guest Chemistry Involving this compound as a Guest

This compound's distinct molecular dimensions, aromatic character, and the presence of a nitrogen lone pair make it an effective guest molecule in the field of supramolecular chemistry. Its ability to participate in various non-covalent interactions—including hydrogen bonding, π-π stacking, C–H···π interactions, and metal coordination—allows it to be encapsulated by a diverse range of host molecules. These hosts, possessing cavities of complementary size and electronic properties, can selectively bind this compound, leading to the formation of stable host-guest complexes. The study of these assemblies provides insight into molecular recognition principles and the development of functional supramolecular systems.

Research has demonstrated the encapsulation of this compound within several classes of macrocyclic and cage-like hosts, including calixarenes, porphyrins, and Werner complexes. The nature of the host-guest interaction is highly dependent on the host's architecture and the surrounding medium.

Inclusion with Calixarene Hosts

Water-soluble calixarenes have been identified as effective hosts for neutral guest molecules like this compound in aqueous media. The binding is facilitated by the hydrophobic cavity of the calixarene, which accommodates the ethyl and pyridyl groups of the guest. For instance, a water-soluble calix nih.govarene featuring carboxylate functions at the upper rim and a hydrophilic mouth has been shown to enhance the binding of this compound. semanticscholar.org The recognition process is driven by a combination of hydrophobic interactions and, in some cases, electrostatic interactions between the guest and the functional groups of the host. In one study, crystallization of a tris-p-carboxylatocalix nih.govarene from this compound led to the formation of self-assembled triply helical nanotubes, demonstrating how the guest can template the supramolecular structure of the host.

Complexation with Porphyrin-Based Hosts

Porphyrins, particularly metalloporphyrins, can act as hosts for pyridyl ligands through axial coordination to the central metal ion. This interaction is a cornerstone of biomimetic chemistry and has been explored in various supramolecular systems. The binding of this compound to zinc-porphyrins has been quantified using techniques like nano-electrospray ionization mass spectrometry (nano-ESI MS). These studies allow for the determination of association constants (Ka), which provide a measure of the stability of the host-guest complex. For example, the metal-ligand interaction between a Zn-porphyrin and this compound in acetonitrile (B52724) was investigated, revealing the formation of a stable complex. nih.gov Further studies have examined the binding of this compound to amphiphilic zinc porphyrins incorporated into liposomal bilayers, mimicking biological membranes. rsc.org

Table 1: Association Constants for this compound with Porphyrin Hosts This table presents association constants (Ka) determined for the complexation of this compound with different porphyrin-based host systems.

Host System Guest Solvent Ka (M-1) Method Reference
Zn-Porphyrin This compound Acetonitrile 4.6 (± 0.4) x 10³ Nano-ESI MS nih.gov
Porphyrin 1b 4-Methylpyridine* H₂O 3.55 x 10⁴ UV-Vis Titration semanticscholar.org

Note: Data for 4-methylpyridine is included for comparison due to its structural similarity to this compound. The original study did not report the value for this compound itself but demonstrated strong binding for related ligands. semanticscholar.org

Encapsulation in Werner Complexes and MOFs

Werner complexes, such as tetrakis(this compound)di-isothiocyanatonickel(II) ([Ni(NCS)₂(4-EtPy)₄]), can form porous crystalline structures, known as clathrates, capable of encapsulating guest molecules. rsc.org More broadly, these types of coordination complexes are precursors to metal-organic frameworks (MOFs). While this compound often acts as a ligand to build the framework, certain structures can exhibit host properties. For example, the complex [Ni(this compound)₄(NCS)₂] is known to form a microporous β-phase that can act as a host, analogous to zeolites. acs.org In a different system, a co-crystallization experiment involving a drug-like molecule and this compound resulted in a structure where two molecules of this compound were completely encapsulated and isolated. scispace.com The guest molecules were held in place via weak C-H···N hydrogen bonds with the host's pyridyl groups. scispace.com

Interaction with Dihypoiodites via Halogen Bonding

A distinct form of host-guest chemistry involves the stabilization of reactive species through non-covalent interactions. This compound has been shown to form stable complexes with dihypoiodites through O–I–N halogen bonds. rsc.orgresearchgate.net In these structures, the nitrogen atom of this compound acts as a halogen bond acceptor, donating its lone pair to the electrophilic region on the iodine atom. Four such bis(O–I–N) complexes were synthesized using the silver(I) dicarboxylate salts of various acids, elemental iodine, and this compound. rsc.org Characterization by ¹⁵N NMR spectroscopy showed a significant change in the chemical shift of the this compound nitrogen upon complexation, confirming the strong interaction. rsc.orgresearchgate.net

Table 2: ¹⁵N NMR Chemical Shifts of this compound in Halogen-Bonded Complexes This table shows the change in the ¹⁵N NMR chemical shift of this compound (4-EtPy) upon formation of O–I–N halogen-bonded complexes, indicating the strength of the interaction.

Compound ¹⁵N Chemical Shift (ppm) Reference
Free 4-EtPy -75.6 rsc.org
(Phthaloyl-OI)(4-Etpy)₂ -160.7 rsc.org
(Isophthaloyl-OI)(4-Etpy)₂ -159.5 rsc.org
(Terephthaloyl-OI)(4-Etpy)₂ -162.9 rsc.org
(Benzoyl-OI)(4-Etpy) -161.6 rsc.org

Environmental Transformations and Biodegradation of 4 Ethylpyridine

Microbial Degradation Pathways of Alkylpyridines

The microbial breakdown of alkylpyridines, such as 4-ethylpyridine (B106801), is a critical process in the natural attenuation of these environmental contaminants. Bacteria and other microorganisms have evolved specific enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

The biodegradation of alkylpyridines can be initiated by one of three primary types of reactions: oxidation of the aromatic ring, oxidation of the alkyl group, or reduction of the aromatic ring. oup.comoup.com

Aromatic Ring Oxidation: This is a common initial step, often involving hydroxylation. In the case of this compound, several studies have shown that the degradation pathway begins with the oxidation of the pyridine (B92270) ring. oup.comoup.com For instance, degradation by mixed cultures of aerobic bacteria and by specific strains like Pseudonocardia sp. M43 proceeds via an initial hydroxylation step. oup.comoup.com This involves the introduction of a hydroxyl group onto the pyridine ring, making it more susceptible to subsequent cleavage.

Alkyl Group Oxidation: This pathway involves the oxidation of the ethyl side chain. While this has been reported for other alkylpyridines, such as 3-methylpyridine, it is a less commonly documented initial step for this compound degradation compared to ring hydroxylation. oup.com

Ring Reduction: The reduction of the pyridine ring is another potential initiating reaction. oup.comoup.com This mechanism, however, is more frequently suggested for the degradation of the parent compound, pyridine, rather than its alkylated derivatives. oup.com

A key microorganism identified for its ability to break down this compound is Pseudonocardia sp. strain M43. oup.comnih.govkribb.re.kr This filamentous bacterium was isolated from sludge and can utilize both 4-methylpyridine (B42270) and this compound as its sole source of carbon, nitrogen, and energy. oup.comoup.comnih.gov Strain M43 was identified and classified based on its 16S rRNA gene sequence. oup.comkribb.re.kr In laboratory batch flask cultures, strain M43 demonstrated its efficacy by completely degrading 1.63 mM of this compound within 209 hours. oup.com Besides this compound, this versatile strain can also degrade other related compounds, including pyridine, 3,4-dimethylpyridine, and 4-carboxypyridine. oup.comnih.gov

Table 1: Degradation Capabilities of Pseudonocardia sp. strain M43

CompoundDegradation ConfirmedNotes
This compound YesUtilized as sole source of C, N, and energy. oup.com
4-Methylpyridine YesUtilized as sole source of C, N, and energy. oup.com
Pyridine Yes oup.comnih.gov
3,4-Dimethylpyridine Yes oup.comnih.gov
4-Carboxypyridine Yes oup.comnih.gov
2-Hydroxy-4-methylpyridine Yes oup.comnih.gov

Identifying the intermediate products (metabolites) is crucial for elucidating the degradation pathway.

Aerobic Degradation: Under aerobic conditions, the degradation of this compound by Pseudonocardia sp. strain M43 proceeds through an initial hydroxylation of the aromatic ring. oup.comnih.gov The primary metabolite transiently accumulated during this process has been identified as 2-hydroxy-4-ethylpyridine . oup.comoup.comnih.gov Similarly, investigations with other mixed aerobic bacterial cultures identified 4-ethyl-2(1H)-pyridone (a tautomer of 2-hydroxy-4-ethylpyridine) as an intermediate product of this compound degradation.

Anaerobic Degradation: Information on the anaerobic biodegradation of this compound is less common. However, studies on related compounds under different anaerobic conditions (such as sulfate-reducing) have also pointed to hydroxylation as a key initial step. For example, the transformation of 4-methylpyridine by a mixed culture under sulfate-reducing conditions produced 2-hydroxy-4-methylpyridine, suggesting a similar pathway could exist for this compound. oup.com

In non-biological, physico-chemical degradation processes like the heterogeneous photo-Fenton reaction, the degradation of this compound was found to produce aromatic intermediates such as 4-pyridone and 4-hydroxypyridine (B47283) before the ring opens to form aliphatic compounds like maleic acid and oxalic acid . mdpi.com

Table 2: Identified Metabolites of this compound Transformation

ProcessConditionIdentified Metabolite(s)
Biodegradation Aerobic (Pseudonocardia sp. M43)2-Hydroxy-4-ethylpyridine oup.comoup.com
Biodegradation Aerobic (Mixed Culture)4-Ethyl-2(1H)-pyridone
Photo-Fenton Physico-chemical4-Pyridone, 4-Hydroxypyridine, Maleic acid, Oxalic acid mdpi.com

A significant aspect of the biodegradation of nitrogen-containing heterocyclic compounds like this compound is the fate of the nitrogen atom. During the biotransformation of this compound by Pseudonocardia sp. strain M43, approximately 60% of the nitrogen contained within the pyridine ring is released in the form of ammonia (B1221849) . oup.comoup.comnih.govkribb.re.kr This release of ammonia is a key indicator that the heterocyclic ring is being broken down, allowing the microorganism to assimilate the nitrogen. capes.gov.br The enzymatic hydrolysis of a carbon-nitrogen bond is a common mechanism for ammonia release in microbial metabolism, as seen in the action of nitrilase enzymes which convert nitriles to carboxylic acids and ammonia. nih.gov

Metabolite Identification During Aerobic and Anaerobic Biodegradation (e.g., 2-hydroxy-4-ethylpyridine)

Physico-Chemical Transformations in Environmental Compartments

Beyond biological degradation, the behavior of this compound in the environment is governed by its physical and chemical properties, particularly at the interfaces between different environmental compartments like water and organic phases (e.g., oil or sediment).

Molecular dynamics simulations have been used to study the behavior of this compound at an octane/water interface, which serves as a model for oil-water systems in the environment. acs.org

Interfacial Accumulation: Unlike its parent compound, pyridine, which tends to dissolve fully in the water phase, this compound exhibits different behavior. It preferentially occupies and accumulates at the interface between the water and organic (octane) phases, while also dissolving partly in the water. acs.orgresearchgate.netresearchgate.net The ethyl group gives the molecule a more hydrophobic character, driving it to the interface. solubilityofthings.com

Molecular Orientation: At the interface, the this compound molecules adopt a specific orientation. The plane of the pyridine ring tends to align in a parallel position with respect to the interfacial plane. acs.orgresearchgate.net Furthermore, the nitrogen atom within the pyridine ring is preferentially oriented towards the water phase, likely due to the potential for hydrogen bonding. acs.orgresearchgate.netablesci.com

This tendency to accumulate at interfaces is significant for its environmental fate, as these interfaces are often hotspots for microbial activity and photochemical reactions.

Sorption and Transport Mechanisms in Soil and Water Systems

The mobility of this compound in the environment is significantly influenced by its interaction with soil and sediment. Being soluble in water, it is expected to be mobile in the environment. fishersci.com The sorption of nitrogen-containing heterocyclic compounds, such as this compound, in soil is a complex process governed by several mechanisms, including partitioning into soil organic carbon, cation exchange, and surface complexation. acs.orgoup.com

For ionizable N-heterocyclic compounds, cation exchange is often the predominant sorption mechanism, especially when the compound is in its protonated form. acs.orgoup.com The degree of sorption is therefore highly dependent on the soil pH. acs.org In acidic conditions, where the protonated form of this compound would be more prevalent, stronger sorption to negatively charged soil particles is expected. Conversely, in neutral to alkaline soils, where the neutral species dominates, sorption is likely to be less significant, leading to greater mobility. oup.comnih.gov Studies on similar compounds like 2-methylpyridine (B31789) have shown that sorption is primarily controlled by cation exchange and surface complex formation. oup.comnih.gov The mobility of this compound in soil and water is a critical factor in its potential to contaminate groundwater resources. mdpi.com

Advanced Treatment Technologies for Environmental Remediation

The recalcitrant nature of this compound to conventional biological treatment methods has spurred research into more effective remediation strategies, such as Advanced Oxidation Processes (AOPs). mdpi.com Among these, the Photo-Fenton process has emerged as a promising technology for the degradation of this compound in wastewater. mdpi.com

Optimization of Photo-Fenton Process Parameters for Wastewater Treatment

The efficiency of the heterogeneous Photo-Fenton process (H₂O₂/Fe₃O₄/UV) in degrading this compound is contingent on several operational parameters. Research has demonstrated that the optimization of these parameters is crucial for achieving high removal efficiency. The degradation process is significantly more effective than Fenton-like (H₂O₂/Fe₃O₄) and UV/H₂O₂ processes alone, owing to the enhanced production of hydroxyl radicals. mdpi.com

Key parameters influencing the degradation rate include pH, catalyst concentration, hydrogen peroxide (H₂O₂) concentration, and temperature. mdpi.com Studies have identified the optimal conditions for the degradation of this compound in an aqueous solution.

ParameterOptimal Value
Initial this compound Concentration100 mg/L
Hydrogen Peroxide (H₂O₂) Concentration1000 mg/L
Fe₃O₄ Catalyst Concentration40 mg/L
pH3
TemperatureRoom Temperature
Agitation Speed300 rpm
Data derived from studies on the heterogeneous photo-Fenton process for this compound degradation. mdpi.com

Under these optimized conditions, complete degradation of this compound and over 93% removal of Total Organic Carbon (TOC) can be achieved. mdpi.com The degradation follows pseudo-first-order kinetics. mdpi.com The initial pH of the solution has a substantial impact on the process efficiency, with acidic conditions (around pH 3) being the most favorable for both heterogeneous and homogeneous photo-Fenton processes. mdpi.com

Analysis of Intermediates and Mineralization Pathways in Aqueous Degradation

The degradation of this compound via the Photo-Fenton process involves a series of oxidative steps, leading to the formation of various intermediates before complete mineralization. The initial step in the degradation pathway is the hydroxylation of the pyridine ring. mdpi.com

Liquid chromatography analysis has been instrumental in identifying the transient aromatic and aliphatic intermediates formed during the degradation process. The degradation begins with the substitution of the ethyl group by a hydroxyl radical, leading to the formation of 4-hydroxypyridine and its tautomer, 4-pyridone. mdpi.com These aromatic intermediates are then subject to oxidative opening of the pyridine ring, which results in the formation of smaller aliphatic carboxylic acids. mdpi.com

The identified intermediates in the degradation pathway of this compound are listed below:

Intermediate CompoundType
4-HydroxypyridineAromatic
4-PyridoneAromatic
Malonic acidAliphatic Carboxylic Acid
Oxalic acidAliphatic Carboxylic Acid
Formic acidAliphatic Carboxylic Acid
Maleic acidAliphatic Carboxylic Acid
Table of identified intermediates from the degradation of this compound by the heterogeneous photo-Fenton process. mdpi.com

These aliphatic acids are further oxidized in the final stages of the treatment, ultimately leading to mineralization into carbon dioxide (CO₂), water (H₂O), and ammonium (B1175870) ions (NH₄⁺). mdpi.com The stoichiometric release of ammonium ions has been confirmed through ion chromatography analysis, indicating the complete breakdown of the nitrogen-containing heterocyclic ring. mdpi.com

In the context of aerobic biodegradation by specific bacterial strains, such as Pseudonocardia sp. strain M43, the initial step also involves hydroxylation. In this biological pathway, 2-hydroxy-4-ethylpyridine has been identified as a transiently accumulated metabolite. This suggests that hydroxylation is a key initial mechanism in both chemical and biological degradation pathways of this compound.

Future Research Directions and Emerging Applications

Integration of Multiscale Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is crucial for a deeper understanding of 4-ethylpyridine's behavior at molecular and macroscopic levels. researchgate.netresearchgate.net Future research will increasingly rely on this integrated approach to predict and verify the properties and reactivity of This compound (B106801) and its derivatives.

Detailed Research Findings:

Molecular Modeling: Computational studies, utilizing methods like Density Functional Theory (DFT), are employed to investigate the molecular structure, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. researchgate.net These theoretical calculations provide insights into the molecule's reactivity and potential interactions. For instance, molecular dynamics simulations have been used to study the behavior of this compound at oil/water interfaces, revealing its orientation and distribution, which is critical for applications in areas like surfactant science. acs.org

Predictive Power of Simulations: Multiscale molecular simulations, combining atomistic and coarse-grained calculations, are powerful tools for studying the morphology of mixed monolayers and their interactions with biological systems like lipid bilayers. units.it This predictive capability can accelerate the design of new materials and pharmaceuticals.

Experimental Validation: Experimental techniques such as X-ray crystallography and NMR spectroscopy are essential for validating the structures and properties predicted by computational models. rsc.orgscispace.com For example, a combination of computational and experimental methods has been used to investigate the nature of halogen bonding in complexes of pyridine with dihalogen molecules. researchgate.net Discrepancies between computational models and experimental data, often attributed to factors like packing effects in crystal structures, highlight the importance of this dual approach. rsc.orgscispace.com

Dynamic Systems Analysis: The integration of computational fluid dynamics with population balance models allows for the simulation of complex polymerization reactors. This multiscale modeling can predict the molecular and morphological properties of polymers produced using catalysts, which is essential for process optimization. researchgate.net

Elucidating Reaction Mechanisms: Time-dependent DFT (TD-DFT) can be used to investigate electronic properties like HOMO-LUMO energies and absorption wavelengths, providing a deeper understanding of reaction mechanisms. researchgate.net Similarly, computational studies have been instrumental in understanding the dynamics and energetics of protein-ligand binding, which is vital for drug discovery. biorxiv.org

Exploration of Novel Catalytic Systems Based on this compound

This compound and its derivatives are valuable components in the development of novel catalytic systems, finding applications in organic synthesis and environmental remediation. chemimpex.comlookchem.com Future research will focus on designing more efficient, selective, and sustainable catalysts.

Detailed Research Findings:

Ligand in Catalysis: this compound can act as a ligand in catalytic processes, enhancing reaction efficiency in the synthesis of fine chemicals and pharmaceuticals. chemimpex.com Its role as an additive has been investigated in Ni-catalyzed cross-coupling reactions, where it can influence reaction efficiency, although its exact role is not always fully established. nih.gov

Environmental Catalysis: Heterogeneous photo-Fenton processes using catalysts like Fe₃O₄ have been shown to be effective in the degradation of this compound in water. mdpi.commdpi.com Research in this area focuses on optimizing operational parameters such as pH, catalyst concentration, and temperature to maximize the degradation of organic pollutants. mdpi.com The reusability of such heterogeneous catalysts is a key aspect of their sustainability. mdpi.com

Tandem Catalysis for Sustainable Synthesis: A promising area of research is the use of tandem catalysts for the synthesis of this compound itself. For example, a binary metal oxide-zeolite tandem catalyst (Zn₄₀Zr₆₀O/CsX) has been used for the side-chain alkylation of 4-methylpyridine (B42270) with CO₂ hydrogenation to produce this compound. nih.gov This approach offers a more sustainable alternative to traditional methods. nih.gov

Catalyst Development for Pyridine Synthesis: Research is ongoing to develop new catalytic systems for the synthesis of pyridine derivatives. e3s-conferences.org This includes the use of readily available materials like kaolin (B608303) to create efficient and economically viable catalysts. e3s-conferences.org

Metal-Organic Frameworks and Complexes: this compound's interaction with metal centers, such as in Zn-porphyrin complexes, is an area of study with potential applications in catalysis and materials science. chemicalbook.com The decomposition of metal-organic complexes in the presence of this compound has been used to synthesize quantum dots, demonstrating its role in nanomaterial fabrication. rsc.org

Advanced Analytical Methodologies for this compound and its Metabolites

The development of sensitive and selective analytical methods is crucial for monitoring this compound in various matrices and for understanding its metabolic fate. oup.com Future research will focus on improving detection limits, enhancing separation efficiency, and providing more comprehensive characterization of its metabolites.

Detailed Research Findings:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound and its degradation products. mdpi.comoup.com Method development in this area includes optimizing mobile phases and columns to achieve better separation. oup.com For instance, HPLC has been used to monitor the formation of intermediates like 4-hydroxypyridine (B47283) and 4-pyridone during the degradation of this compound. mdpi.com

Mass Spectrometry: Mass spectrometry, often coupled with chromatography, is used for the identification and quantification of this compound and its metabolites. oup.com Techniques like ion chromatography can be used to analyze inorganic ions formed during mineralization. mdpi.com

Spectroscopic Methods: UV-Visible spectroscopy is another tool used in the analysis of this compound and its interactions. oup.com

Advanced Separation Techniques: Supercritical fluid chromatography (SFC) is an emerging technique for the analysis of polar compounds, with stationary phases such as this compound being developed to enhance separation capabilities. chromatographyonline.com Ion Mobility Spectrometry (IMS) has also been shown to be a highly sensitive and rapid method for detecting pyridine vapors at very low concentrations. researchgate.net

Metabolite Identification: A key research focus is the identification of metabolites formed during the biodegradation of this compound. oup.comnih.govoup.comkribb.re.kr Studies have identified 2-hydroxy-4-ethylpyridine as a transiently accumulated metabolite during the degradation of this compound by certain bacteria. oup.comnih.govoup.comkribb.re.kr

Analytical Techniques for this compound and its Metabolites
Analytical TechniqueApplicationKey Findings/DevelopmentsReferences
High-Performance Liquid Chromatography (HPLC)Separation and quantification of this compound and its degradation products.Used to monitor intermediates like 4-hydroxypyridine and 4-pyridone. mdpi.comoup.com
Mass Spectrometry (MS)Identification and quantification of metabolites.Used for the structural elucidation of degradation products. oup.com
Ion ChromatographyAnalysis of inorganic ions formed during mineralization.Monitors the formation of nitrate, nitrite, and ammonium (B1175870). mdpi.com
UV-Visible SpectroscopyAnalysis of this compound and its interactions.Used to observe changes in absorption spectra during reactions. oup.com
Supercritical Fluid Chromatography (SFC)Separation of polar compounds.Development of this compound stationary phases. chromatographyonline.com
Ion Mobility Spectrometry (IMS)Rapid detection of pyridine vapors.Achieves low detection limits in real-time. researchgate.net

Sustainable Synthesis and Green Chemistry Applications of this compound

The principles of green chemistry are increasingly being applied to the synthesis and use of this compound, with a focus on reducing waste, using renewable resources, and employing environmentally benign processes. researchgate.netmdpi.com

Detailed Research Findings:

Greener Synthetic Routes: Research is focused on developing more sustainable methods for synthesizing pyridine derivatives. yorku.ca This includes exploring solvent-free reactions and using catalysts to improve efficiency and reduce by-products. researchgate.net For example, a novel synthetic route to 4-acylpyridines involves the ambient oxidation of alkylidene dihydropyridines, which is a greener approach. yorku.ca

Renewable Feedstocks: There is growing interest in producing pyridines from renewable resources like glycerol (B35011). researchgate.net Thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts is a promising route for the sustainable production of pyridines. researchgate.net

Atom Economy: Synthetic methods that maximize atom economy are a key goal of green chemistry. researchgate.net Catalytic routes that achieve high yields in a single step are highly desirable. researchgate.net

Biodegradable Polymers: The use of pyridine derivatives in the synthesis of biodegradable polymers is an area of active research, contributing to the development of more environmentally friendly materials. mdpi.com

Environmentally Friendly Recovery: Developing processes for the recovery and reuse of pyridine derivatives from aqueous solutions using environmentally friendly solvents is another important aspect of green chemistry. google.com

Catalysis for Sustainability: The development of catalysts from abundant and non-toxic materials is a key trend. e3s-conferences.org Furthermore, utilizing CO₂ as a C1 source for the synthesis of this compound represents a significant advancement in sustainable chemistry. nih.gov

Green Chemistry Approaches for this compound
ApproachDescriptionExampleReferences
Sustainable SynthesisDeveloping environmentally friendly methods for producing this compound and its derivatives.Ambient oxidation of alkylidene dihydropyridines to form 4-acylpyridines. yorku.ca
Renewable FeedstocksUtilizing biomass and other renewable resources as starting materials.Thermo-catalytic conversion of glycerol and ammonia to produce pyridines. researchgate.net
CatalysisEmploying catalysts to improve reaction efficiency, selectivity, and reduce waste.Tandem catalysis for the synthesis of this compound from 4-methylpyridine and CO₂. nih.gov
Environmentally Benign SolventsUsing solvents that are less harmful to the environment.Liquid-liquid extraction of pyridine derivatives using non-harmful organic solvents. google.com

Q & A

Basic: What are the established synthetic routes for 4-ethylpyridine, and how can purity be optimized?

This compound is commonly synthesized via alkylation of pyridine derivatives. A classic method involves reacting pyridine with ethyl bromide in the presence of a catalyst, followed by recrystallization from glacial acetic acid . Key considerations:

  • Catalyst Sensitivity : Impurities in the catalyst can reduce yield; ensure rigorous purification of reagents.
  • Isolation : Post-reaction, remove the catalyst via filtration before recrystallization to avoid co-precipitation of byproducts.
  • Yield Optimization : Monitor reaction temperature (e.g., 168°C boiling point ) and solvent anhydrous conditions .

Table 1 : Key Physical Properties for Purity Validation

PropertyValueMethod (Reference)
Boiling Point168°CLit. value
Refractive Index (n20/D)1.501Abbe refractometer
Density (25°C)0.942 g/mLPycnometry

Basic: How can researchers characterize this compound’s structure and purity?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare <sup>1</sup>H NMR shifts with literature (e.g., δ ~8.5 ppm for pyridinic protons ).
  • Mass Spectrometry : Confirm molecular ion peak at m/z 107.1531 (C7H9N) .
  • Chromatography : Employ GC-MS with polar columns (e.g., DB-WAX) to separate and quantify impurities .

Advanced: How does this compound participate in metal-ligand interactions, and what spectroscopic tools are used to study these complexes?

This compound acts as a Lewis base, coordinating to metals like Zn(II) or Au(I) in catalytic systems . Methodological steps:

  • Synthesis of Complexes : React this compound with metal precursors (e.g., (Me2S)AuCl in CH2Cl2 under dark conditions ).
  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify shifts in ν(C=N) stretching (~1600 cm<sup>−1</sup>) upon coordination .
    • Time-Resolved IR : Probe charge-transfer excited states (e.g., in [Ru(bpy)3]<sup>2+</sup>* complexes) to track electronic redistribution .
  • Luminescence Studies : Monitor Au(I)-pyridine complexes for aurophilic interactions using emission spectroscopy .

Advanced: How do counter-anion concentrations affect this compound’s retention in chromatographic studies?

This compound’s retention in ion-exchange chromatography depends on anion competition:

  • Experimental Design :
    • Vary concentrations of competing anions (e.g., Cl<sup>−</sup>, NO3<sup>−</sup>) in mobile phases.
    • Measure retention times using HPLC with UV detection (λ ~254 nm) .
  • Data Interpretation : Use the Hofmeister series to predict anion effects. For example, higher chaotropic anions (e.g., ClO4<sup>−</sup>) reduce retention by displacing this compound from stationary phases .

Advanced: What computational methods predict this compound’s physicochemical properties, and how do they align with experimental data?

Quantitative Structure-Activity Relationship (QSAR) models are effective:

  • Solubility Prediction : A support vector regression (SVR) model predicted this compound’s aqueous solubility as log S = −4.40, closely matching experimental values (log S = −4.78) .
  • Validation : Compare computed vs. experimental partition coefficients (log P) using software like COSMOtherm or ACD/Labs.

Table 2 : Experimental vs. Predicted Solubility Data

CompoundExperimental log SPredicted log SReference
This compound-4.78-4.40
4-Methylpyridine-5.04-4.99

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Discrepancies often arise from variations in catalyst activity or solvent purity. Mitigation strategies:

  • Controlled Replication : Repeat reactions using anhydrous solvents (e.g., CH2Cl2 stored over molecular sieves) and standardized catalysts .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ethylated isomers) that may skew yield calculations .
  • Statistical Validation : Apply ANOVA to compare yields across multiple trials under controlled conditions .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (acute toxicity Category 4 ).
  • Waste Disposal : Neutralize acidic residues before disposal in designated organic waste containers .

Advanced: What role does this compound play in nanoparticle synthesis, and how is its efficacy quantified?

This compound acts as a capping agent in quantum dot synthesis (e.g., CdSe nanoparticles):

  • Synthesis Protocol : Reflux [Cd{Se2CN(CH3)(C6H13)}2] in this compound, followed by centrifugation and redispersion in toluene .
  • Efficacy Metrics : Measure nanoparticle size distribution via TEM and optical bandgap using UV-Vis spectroscopy .

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